![molecular formula C7H13NO2 B2891517 3-[Amino(cyclopropyl)methyl]oxetan-3-ol CAS No. 2172506-46-4](/img/structure/B2891517.png)

3-[Amino(cyclopropyl)methyl]oxetan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

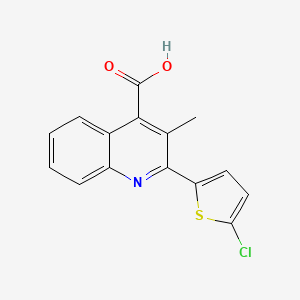

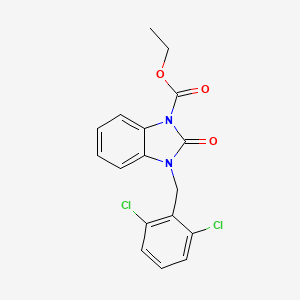

“3-[Amino(cyclopropyl)methyl]oxetan-3-ol” is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.186. It is part of the oxetane family, which has been employed to improve drugs’ physiochemical properties . Oxetanes are more metabolically stable and lipophilicity neutral . They have been used in drug discovery, with over a dozen oxetane-containing drugs having progressed to different phases of clinical trials .

Synthesis Analysis

The synthesis of oxetanes often involves the formation of an epoxide followed by ring opening . For example, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis

The structure of “3-[Amino(cyclopropyl)methyl]oxetan-3-ol” includes an oxetane ring, which adopts a rigid and slightly puckered (8.7°) conformation . As a bioisostere for dimethyl and carbonyl groups, oxetane is more metabolically stable and lipophilicity neutral .Chemical Reactions Analysis

Oxetanes can undergo a variety of chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .Aplicaciones Científicas De Investigación

Bioisosteric Applications

3-[Amino(cyclopropyl)methyl]oxetan-3-ol and its derivatives are explored for their potential as bioisosteres of the carboxylic acid functional group. The oxetane ring, in particular, serves as an isostere of the carbonyl moiety, suggesting its utility in mimicking the carboxylic acid's functionalities in biological systems. This property is evaluated through the synthesis and analysis of various model compounds, demonstrating the promise of oxetan-3-ol derivatives in drug design and medicinal chemistry (Lassalas et al., 2017).

Synthetic Chemistry and Drug Discovery

Oxetan-3-ol and its cyclic counterparts are crucial in the synthesis of structurally diverse compounds. A methodology for accessing 3-aminooxetanes through the reactivity of oxetan-3-tert-butylsulfinimine showcases the compound's significance in creating novel structures for potential therapeutic applications. This straightforward approach to synthesizing diverse 3-aminooxetanes highlights the versatility of oxetane derivatives in synthetic organic chemistry and drug discovery processes (Hamzik & Brubaker, 2010).

Enhancing Drug Properties

Research has underscored the impact of incorporating an oxetane ring, such as that in 3-[Amino(cyclopropyl)methyl]oxetan-3-ol, into drug molecules. The introduction of an oxetane can significantly alter a compound's aqueous solubility, lipophilicity, metabolic stability, and conformational preference. This adaptability is critical for improving drug attributes, such as solubility and resistance to metabolic degradation, thereby extending the drug's effective life in biological systems. The oxetane's ability to induce conformational changes and enhance solubilizing capacity makes it a valuable tool in the design and optimization of pharmacologically active compounds (Wuitschik et al., 2010).

Safety and Hazards

Direcciones Futuras

Oxetanes, including “3-[Amino(cyclopropyl)methyl]oxetan-3-ol”, have potential in drug discovery. Once an oxetane-containing drug gains FDA approval, the enthusiasm toward its utility in drug discovery will grow exponentially . Given the relatively low acidity and high permeability, “3-[Amino(cyclopropyl)methyl]oxetan-3-ol” may be useful in the context of central nervous system (CNS) drug design .

Mecanismo De Acción

Mode of Action

Oxetanes, the class of compounds to which it belongs, are known to improve drugs’ physiochemical properties . They are more metabolically stable and lipophilicity neutral . As an electron-withdrawing group, oxetane reduces the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .

Biochemical Pathways

Oxetanes, in general, have been employed to improve drugs’ physiochemical properties . More research is needed to understand the specific biochemical pathways affected by this compound.

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral , which could potentially impact the bioavailability of the compound.

Propiedades

IUPAC Name |

3-[amino(cyclopropyl)methyl]oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(5-1-2-5)7(9)3-10-4-7/h5-6,9H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRVPJDKUQAXMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2(COC2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)

![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)